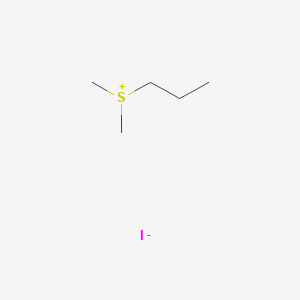

Dimethyl(propyl)sulfanium iodide

Description

Properties

CAS No. |

52238-40-1 |

|---|---|

Molecular Formula |

C5H13IS |

Molecular Weight |

232.13 g/mol |

IUPAC Name |

dimethyl(propyl)sulfanium;iodide |

InChI |

InChI=1S/C5H13S.HI/c1-4-5-6(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

NUSXMKGPZWJZSY-UHFFFAOYSA-M |

Canonical SMILES |

CCC[S+](C)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Propyl Sulfanium Iodide and Analogues

Direct Alkylation Routes to Trialkylsulfonium Iodides

The most direct and widely utilized method for preparing simple trialkylsulfonium iodides is the nucleophilic substitution reaction between a dialkyl sulfide (B99878) and an alkyl iodide. This approach is favored for its simplicity and the general availability of the starting materials.

Alkylation of Dialkyl Sulfides with Alkyl Iodides

The formation of trialkylsulfonium salts from dialkyl sulfides and alkyl halides is a classic example of an SN2 reaction. libretexts.orglibretexts.org In this reaction, the sulfur atom of the sulfide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion, which becomes the counter-ion of the resulting sulfonium (B1226848) salt. youtube.com

For the specific synthesis of Dimethyl(propyl)sulfanium iodide, two primary pathways exist:

The reaction of dimethyl sulfide with 1-iodopropane (B42940).

The reaction of methyl propyl sulfide with iodomethane (B122720).

These reactions are typically straightforward, forming the desired ternary sulfonium salt. libretexts.org The general reaction is efficient for primary alkyl halides like those involved in these syntheses. libretexts.org

| Route | Sulfide (Nucleophile) | Alkyl Iodide (Electrophile) | Product |

| 1 | Dimethyl sulfide | 1-Iodopropane | This compound |

| 2 | Methyl propyl sulfide | Iodomethane | This compound |

Strategies for Controlled Alkylation and Regioselectivity

When synthesizing a sulfonium salt with three different alkyl groups, or starting with an unsymmetrical sulfide, regioselectivity becomes a critical consideration. The most effective strategy to ensure the formation of a specific, single product like this compound is to choose the starting materials to eliminate ambiguity.

Using a symmetrical sulfide, such as dimethyl sulfide, and reacting it with the desired alkyl halide (1-iodopropane) is the preferred method for controlled synthesis. This approach ensures that only the desired propyl group is added, avoiding the potential for a mixture of products.

In cases where an unsymmetrical sulfide is used, the alkylation site can be influenced by both steric and electronic factors. However, for predictable outcomes, the use of a symmetrical starting sulfide or careful selection of the alkylating agent to exploit significant differences in reactivity is paramount. rsc.org

Influence of Reaction Conditions on Yield and Purity

The yield and purity of trialkylsulfonium iodides prepared via direct alkylation are significantly influenced by the reaction conditions. Key parameters include the solvent, temperature, and stoichiometry of the reactants.

Solvent: Polar solvents are generally used to facilitate the reaction and stabilize the resulting ionic sulfonium salt. Solvents such as methanol, ethanol, or acetonitrile (B52724) are common choices. google.com Some syntheses can even be performed effectively in aqueous solutions. google.com

Temperature: The reaction rate is dependent on temperature. Many alkylations of sulfides proceed efficiently at room temperature or with gentle heating (e.g., 50-70 °C). google.com The choice of temperature is a balance between achieving a reasonable reaction rate and preventing potential side reactions or decomposition of the product.

Stoichiometry and Reaction Time: The reaction is often carried out with a stoichiometric amount of the reactants or a slight excess of the more volatile or less expensive alkylating agent to drive the reaction to completion. Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific sulfide and alkyl halide. google.com

| Parameter | Typical Condition | Influence on Reaction |

| Solvent | Polar (e.g., Methanol, Acetonitrile, Water) | Stabilizes the ionic product; facilitates the SN2 mechanism. |

| Temperature | Room Temperature to ~70°C | Affects the rate of reaction; higher temperatures can speed up the reaction but may also lead to side products. google.com |

| Stoichiometry | Near 1:1 or slight excess of alkylating agent | An excess of the alkyl halide can help ensure complete conversion of the sulfide. |

| Pressure | Atmospheric or elevated | For volatile reactants like methyl chloride, the reaction may be conducted under pressure to maintain concentration in the solvent. google.com |

Advanced Synthetic Strategies for Sulfonium Cations

Beyond direct alkylation, more advanced strategies have been developed to synthesize sulfonium cations, particularly for more complex or functionalized analogues. These methods often involve starting from oxidized sulfur compounds or utilizing intramolecular reactions.

Activation of Sulfoxides with Electrophilic Reagents

An alternative route to sulfonium salts involves the activation of sulfoxides using strong electrophilic reagents. This method is particularly valuable for synthesizing aryl-substituted sulfonium salts. nih.gov The sulfoxide (B87167) oxygen is activated by an electrophile, such as an acid anhydride (B1165640) (e.g., triflic anhydride, Tf₂O) or a strong acid, transforming the sulfoxide into a highly reactive intermediate. nih.govthieme-connect.de This intermediate is then susceptible to attack by a nucleophile (such as an arene or another carbon nucleophile) to form the sulfonium salt. nih.gov

For example, a sulfoxide can be activated with triflic anhydride to generate an S(IV) bistriflate species in situ. This species is a potent electrophile that can react with various nucleophiles to yield the corresponding sulfonium salt. nih.gov This approach provides access to sulfonium salts that may be difficult to obtain through direct alkylation of sulfides. thieme-connect.dersc.org

| Sulfoxide Precursor | Activating Reagent | Resulting Intermediate | Application |

| Diaryl Sulfoxide | Phosphorus Pentoxide / Methanesulfonic Acid | Protonated Sulfoxide/Electrophilic Sulfur Species | Synthesis of triarylsulfonium salts. thieme-connect.de |

| Dialkyl or Aryl Sulfoxide | Triflic Anhydride (Tf₂O) | S(IV) Bistriflate | Reaction with arenes or other nucleophiles to form sulfonium salts. nih.gov |

| Sodium Sulfinate | Trifluoromethanesulfonic acid | Electrophilic Sulfur Species | One-pot synthesis of aryl sulfoxides and sulfonium salts. rsc.org |

Intramolecular Cyclization Approaches to Sulfonium Systems

Intramolecular reactions provide a powerful method for constructing cyclic sulfonium salts. These reactions typically involve a molecule that contains both a sulfide functional group and a suitable leaving group. The sulfide attacks the electrophilic carbon bearing the leaving group within the same molecule, leading to the formation of a cyclic structure.

These cyclization strategies are prominent in the synthesis of various heterocyclic systems where a sulfonium salt is formed as a key intermediate. For instance, base-induced intramolecular cyclization of specific keto-sulfonium salts can lead to the formation of substituted furanones. nih.gov Similarly, intramolecular reactions involving sulfonium salts are used to create complex scaffolds like pyrroloindolines. nih.gov While not directly applicable to the synthesis of the acyclic this compound, this methodology is crucial for preparing its cyclic analogues, such as thiophanium or thietanium salts. thieme-connect.de

| Reaction Type | Starting Material Feature | Key Intermediate | Final Product Example |

| Base-Induced Cyclization | (4-Aryl-2,4-dioxobutyl)sulfonium salt | Sulfonium ylide | 5-Aryl-3(2H)-furanone. nih.gov |

| Cyanofunctionalization | N-protected tryptamine (B22526) derivative with S-(cyano) sulfonium reagent | Sulfonium-mediated cyclization | Cyano-pyrroloindoline. nih.gov |

| Alkylation of Cyclic Sulfides | Thiolane or Thietane + Alkylating Agent | N/A (Direct formation) | Cyclic trialkylsulfonium salt (e.g., 1-Methylthiolanium iodide). thieme-connect.de |

Metal-Free and Green Chemistry Approaches to Sulfonium Salt Synthesis

The development of metal-free and green synthetic routes to sulfonium salts is a significant area of research, driven by the need for more sustainable chemical processes. These methods often offer advantages such as milder reaction conditions, reduced waste, and the avoidance of toxic metal catalysts. rsc.orgeurekaselect.com

One of the most straightforward metal-free methods for the synthesis of trialkylsulfonium salts like this compound is the direct alkylation of a dialkyl sulfide with an alkyl halide. nih.govyoutube.com In the case of this compound, this involves the reaction of dimethyl sulfide with 1-iodopropane. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the dimethyl sulfide acts as the nucleophile, attacking the electrophilic carbon of 1-iodopropane and displacing the iodide ion. youtube.com The iodide ion then becomes the counter-ion for the resulting sulfonium cation. This method is typically performed in a solvent and can be carried out under relatively mild conditions.

Recent advancements in green chemistry have led to the exploration of alternative synthetic strategies. Solvent-free synthesis is one such approach that minimizes the use of volatile organic compounds. researchgate.netscispace.com For instance, the reaction between a sulfide and an alkylating agent can sometimes be carried out neat, reducing solvent waste. researchgate.net

Electrochemical methods are also emerging as a green alternative for the synthesis of sulfur-containing compounds. researchgate.netresearchgate.net These methods use electricity to drive chemical reactions, often avoiding the need for chemical oxidants or reductants and can be performed under mild conditions. eurekaselect.com While specific applications to this compound are not widely reported, the principles of electrochemical synthesis are being applied to a range of organic molecules, including sulfonamides, which share some synthetic precursors with sulfonium salts. researchgate.netresearchgate.net

The use of hypervalent iodine reagents represents another metal-free approach to the synthesis of sulfonium salts. umn.edunih.gov These reagents can act as electrophiles, reacting with sulfides to form sulfonium intermediates. This method is particularly useful for the synthesis of more complex sulfonium salts and can be performed under mild, metal-free conditions. umn.edu

Mechanochemical-assisted synthesis, which involves grinding solid reactants together, is another green chemistry technique that can reduce or eliminate the need for solvents. umn.edu This method has been successfully applied to the synthesis of vinyl sulfones and could potentially be adapted for the synthesis of sulfonium salts.

Below is a table summarizing some metal-free and green chemistry approaches for the synthesis of sulfonium salts analogous to this compound.

| Method | Reactants | Conditions | Advantages | Reference |

| Direct Alkylation | Dimethyl sulfide, 1-Iodopropane | Typically in an organic solvent (e.g., acetone, acetonitrile), room temperature or gentle heating. | Simple, high atom economy. | nih.govyoutube.com |

| Solvent-Free Synthesis | Diaryl sulfides, Fluoroalkyl trifluoromethanesulfonates | Neat reaction, often with heating. | Reduces solvent waste, simplified workup. | researchgate.netscispace.com |

| Hypervalent Iodine Reagents | Sulfide, Hypervalent iodine reagent (e.g., iodonium (B1229267) salts) | Mild conditions, often at room temperature. | Metal-free, good functional group tolerance. | umn.edunih.gov |

| Electrochemical Synthesis | Phenylhydrazine derivatives, Arylsulfinic acids | Constant current, carbon electrode, aqueous/ethanol mixture. | Avoids toxic reagents, environmentally friendly. | eurekaselect.comresearchgate.netresearchgate.net |

Purification and Isolation Techniques for Sulfonium Salts

The purification of sulfonium salts is a critical step in their synthesis, as unreacted starting materials and byproducts can interfere with subsequent applications. Several techniques have been developed to isolate and purify these ionic compounds, ranging from classical methods like crystallization to more modern approaches such as biphasic extraction and ion exchange chromatography.

Biphasic Extraction Methodologies (e.g., Acetonitrile-Hexane)

A highly effective and rapid method for the purification of sulfonium salts is biphasic liquid-liquid extraction using a combination of acetonitrile and a nonpolar solvent like hexane (B92381). This technique leverages the high solubility of sulfonium salts in polar aprotic solvents such as acetonitrile and their poor solubility in nonpolar solvents like hexane. Conversely, common nonpolar impurities, such as unreacted alkyl halides or sulfides, are readily soluble in hexane but not in acetonitrile.

The general procedure involves dissolving the crude reaction mixture containing the sulfonium salt in acetonitrile and then washing this solution with hexane. The nonpolar impurities partition into the hexane layer, which can then be separated and discarded. Repeated extractions with hexane ensure a high degree of purity for the sulfonium salt, which remains in the acetonitrile phase. This method is particularly advantageous for purifying non-crystalline or oily sulfonium salts that are difficult to purify by crystallization.

The table below outlines the steps and rationale for the biphasic acetonitrile-hexane extraction of a trialkylsulfonium salt.

| Step | Procedure | Rationale |

| 1. Dissolution | Dissolve the crude reaction mixture in acetonitrile. | Acetonitrile is a polar aprotic solvent that readily dissolves the polar sulfonium salt. |

| 2. Extraction | Add hexane to the acetonitrile solution and mix thoroughly. | Hexane is a nonpolar solvent that is immiscible with acetonitrile. Nonpolar impurities will preferentially dissolve in the hexane layer. |

| 3. Separation | Allow the two layers to separate and remove the upper hexane layer. | The less dense hexane layer containing the impurities is easily separated from the denser acetonitrile layer containing the purified sulfonium salt. |

| 4. Repetition | Repeat the hexane wash several times. | Multiple extractions increase the efficiency of impurity removal. |

| 5. Isolation | Evaporate the acetonitrile to obtain the purified sulfonium salt. | The volatile acetonitrile is removed, leaving behind the pure, non-volatile sulfonium salt. |

Anion Exchange Reactions for Counterion Manipulation

Anion exchange chromatography is a powerful technique for manipulating the counterion of a sulfonium salt. nih.gov This is often desirable to modify the salt's physical properties, such as its solubility or stability, or to introduce a non-coordinating anion for specific chemical applications. The process involves passing a solution of the sulfonium salt through an ion exchange resin that has been pre-loaded with the desired new anion. nih.govsigmaaldrich.com

The sulfonium cation passes through the resin unretained, while its original anion (e.g., iodide) is exchanged for the anion present on the resin. The selection of the ion exchange resin and the conditions for the exchange are crucial for a successful counterion manipulation. nih.gov Both strong and weak anion exchange resins can be used, and the choice depends on the specific anions being exchanged. researchgate.net

For instance, to replace the iodide anion in this compound with a triflate anion, a solution of the sulfonium iodide would be passed through an anion exchange resin in the triflate form. The iodide ions would bind to the resin, and dimethyl(propyl)sulfanium triflate would be eluted. The efficiency of the exchange can be influenced by the relative affinities of the anions for the resin and the solvent system used. chim.it

The following table provides a general protocol for anion exchange in sulfonium salts.

| Step | Procedure | Description | Reference |

| 1. Resin Preparation | The anion exchange resin is washed and conditioned with a solution containing the desired counterion (e.g., sodium triflate). | This ensures that the resin is fully loaded with the new anion. | nih.govsigmaaldrich.com |

| 2. Sample Loading | A solution of the sulfonium salt (e.g., this compound) is passed through the prepared resin column. | The sulfonium cation and its original anion are introduced to the resin. | nih.govresearchgate.net |

| 3. Anion Exchange | As the solution moves through the resin, the original anion (iodide) is exchanged for the new anion (triflate) on the resin. | This is the core step of the counterion manipulation. | nih.govnih.gov |

| 4. Elution | The sulfonium salt with the new counterion is collected as it elutes from the column. | The purified product with the desired anion is obtained. | researchgate.net |

| 5. Regeneration | The resin can often be regenerated by washing with a concentrated solution of the original anion. | This allows for the reuse of the ion exchange resin. | researchgate.net |

Crystallization and Chromatographic Purification Strategies

Crystallization is a classic and widely used technique for the purification of solid organic compounds, including sulfonium salts. nih.govgoogle.com The success of this method relies on the principle that the desired compound is significantly more soluble in a hot solvent than in a cold solvent, while the impurities are either highly soluble or insoluble in the chosen solvent at all temperatures. unifr.chresearchgate.net The process typically involves dissolving the crude sulfonium salt in a minimal amount of a suitable hot solvent, followed by slow cooling to induce the formation of crystals. The purified crystals are then collected by filtration. google.com The choice of solvent is critical and is often determined empirically. researchgate.netpitt.edu For sulfonium salts, polar solvents or solvent mixtures are generally effective. unifr.ch

Anti-solvent crystallization is a variation where a second solvent (the anti-solvent), in which the sulfonium salt is insoluble, is added to a solution of the salt to induce precipitation. mdpi.com This can be an effective method when a single solvent for recrystallization is not ideal.

Chromatographic techniques other than ion exchange can also be employed for the purification of sulfonium salts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical and preparative tool for separating ionic compounds. capes.gov.br In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the sulfonium salt on the column can be influenced by the nature of the counterion and the composition of the mobile phase. bris.ac.uk

The table below summarizes these purification strategies.

| Technique | Principle | Typical Solvents/Phases | Considerations | Reference |

| Crystallization | Differential solubility of the sulfonium salt and impurities at different temperatures. | Water, alcohols (methanol, ethanol), acetonitrile, or mixtures thereof. | Requires the sulfonium salt to be a stable solid at room temperature. The choice of solvent is crucial. | nih.govgoogle.comunifr.ch |

| Anti-Solvent Crystallization | Induction of precipitation by adding a solvent in which the sulfonium salt is insoluble. | A solution of the salt in a good solvent (e.g., methanol) to which an anti-solvent (e.g., diethyl ether) is added. | Can be effective for compounds that are difficult to crystallize by cooling. | mdpi.com |

| Reversed-Phase HPLC | Partitioning of the sulfonium salt between a nonpolar stationary phase and a polar mobile phase. | Stationary phase: C18-silica. Mobile phase: Acetonitrile/water or methanol/water mixtures, often with an ion-pairing agent. | Can provide very high purity. The method needs to be optimized for the specific sulfonium salt. | capes.gov.brbris.ac.uk |

Spectroscopic and Structural Characterization of Dimethyl Propyl Sulfanium Cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the connectivity and spatial arrangement of atoms. For the Dimethyl(propyl)sulfanium cation, various NMR techniques are employed to characterize its structure.

Proton NMR (¹H NMR) spectroscopy provides precise information on the chemical environment of hydrogen atoms within a molecule. In the case of the Dimethyl(propyl)sulfanium cation, the ¹H NMR spectrum allows for the unambiguous assignment of the protons on the two methyl groups and the propyl group attached to the positively charged sulfur atom.

The electron-withdrawing nature of the sulfonium (B1226848) group significantly deshields the adjacent protons. Consequently, the protons on the carbon atoms directly bonded to the sulfur (α-protons) are expected to resonate at a lower field (higher ppm value) compared to those further away.

Based on data from analogous sulfonium salts, the expected chemical shifts (δ) for the Dimethyl(propyl)sulfanium cation in a solvent like Deuterium Oxide (D₂O) are as follows:

The six protons of the two equivalent methyl groups (S⁺-(CH₃ )₂) would appear as a singlet.

The protons of the propyl group would exhibit distinct signals:

The two protons on the α-carbon (-S⁺-CH₂ -CH₂-CH₃) would appear as a triplet.

The two protons on the β-carbon (-S⁺-CH₂-CH₂ -CH₃) would appear as a multiplet (sextet).

The three protons on the γ-carbon (-S⁺-CH₂-CH₂-CH₃ ) would appear as a triplet.

The coupling between adjacent non-equivalent protons gives rise to the multiplicity of the signals, which follows the n+1 rule. This spin-spin coupling is crucial for confirming the connectivity of the propyl chain.

Table 1: Predicted ¹H NMR Data for Dimethyl(propyl)sulfanium Cation

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| S⁺-(CH₃ )₂ | ~2.9 | Singlet | - |

| -S⁺-CH₂ - | ~3.3 | Triplet | ~7.5 |

| -CH₂ -CH₃ | ~1.8 | Sextet | ~7.5 |

| -CH₂-CH₃ | ~1.0 | Triplet | ~7.5 |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the Dimethyl(propyl)sulfanium cation, three distinct carbon signals are expected, corresponding to the methyl carbons and the three carbons of the propyl chain.

Similar to ¹H NMR, the carbon atoms closer to the positively charged sulfur atom are deshielded and resonate at a lower field.

Table 2: Predicted ¹³C NMR Data for Dimethyl(propyl)sulfanium Cation

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| S⁺-(C H₃)₂ | ~25 |

| -S⁺-C H₂- | ~45 |

| -C H₂-CH₃ | ~20 |

| -CH₂-C H₃ | ~11 |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

While ¹H and ¹³C are the most commonly observed nuclei, NMR studies of other nuclei can provide direct insight into the electronic environment of the heteroatom. For sulfonium compounds, ³³S NMR can be a powerful, albeit challenging, technique. The ³³S nucleus has a low natural abundance (0.76%) and is a quadrupolar nucleus (I = 3/2), which often results in broad signals. nih.gov

Despite these challenges, ³³S NMR has been successfully applied to various sulfonium salts. nih.govresearchgate.net The chemical shift of the ³³S nucleus is sensitive to the nature of the substituents on the sulfur atom. For simple alkyl sulfonium salts like trimethylsulfonium (B1222738) iodide, the ³³S chemical shift has been reported to be around +48 ppm (relative to CS₂). nih.govresearchgate.net It is expected that the ³³S chemical shift for the Dimethyl(propyl)sulfanium cation would be in a similar region, reflecting the alkyl nature of its substituents.

For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H correlation experiment that shows which protons are coupled to each other. For the Dimethyl(propyl)sulfanium cation, COSY would show correlations between the α- and β-protons, and between the β- and γ-protons of the propyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C atoms. An HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for assembling molecular fragments.

While for a relatively simple ion like Dimethyl(propyl)sulfanium, 1D NMR is often sufficient, these multi-dimensional techniques are crucial for confirming assignments and for studying more complex sulfonium systems.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Liquid Secondary Ion Mass Spectrometry (LSIMS) is a soft ionization technique particularly well-suited for the analysis of ionic and non-volatile compounds like sulfonium salts. In LSIMS, the sample is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of primary ions. This causes the desorption and ionization of the sample molecules.

For sulfonium salts, LSIMS spectra are often characterized by a very prominent peak corresponding to the intact cation. Fragmentation is typically minimal, which makes this technique excellent for confirming the molecular weight of the cation.

For Dimethyl(propyl)sulfanium iodide, the positive-ion LSIMS spectrum is expected to show a base peak corresponding to the Dimethyl(propyl)sulfonium cation [CH₃(CH₃CH₂CH₂)SCH₃]⁺.

Table 3: Predicted LSIMS Data for Dimethyl(propyl)sulfanium Cation

| Ion | Formula | Calculated m/z | Predicted Relative Abundance |

| [Dimethyl(propyl)sulfanium]⁺ | C₅H₁₃S⁺ | 105.07 | 100% (Base Peak) |

Minor fragment ions, if observed, would likely result from the loss of one of the alkyl groups from the sulfur atom.

Electrospray Ionization (ESI) Mass Spectrometry for Molecular Weight Confirmation

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that allows for the gentle transfer of ions from solution into the gas phase, making it ideal for the analysis of thermally labile and ionic compounds like sulfonium salts. nih.gov In the positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the intact dimethyl(propyl)sulfanium cation, [CH₃(CH₂)₂S(CH₃)₂]⁺. The presence of this peak serves as a direct confirmation of the molecular weight of the cation.

Table 1: Expected ESI-MS Data for Dimethyl(propyl)sulfanium Cation

| Ion | Formula | Calculated m/z |

| Dimethyl(propyl)sulfanium | [C₅H₁₃S]⁺ | 105.0789 |

Note: The m/z (mass-to-charge ratio) value is calculated based on the most abundant isotopes of the constituent elements.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. For the dimethyl(propyl)sulfanium cation, HRMS would yield a precise m/z value that can be compared to the theoretical exact mass calculated from the masses of the most abundant isotopes of carbon, hydrogen, and sulfur. This high level of accuracy allows for the unambiguous confirmation of the chemical formula.

Table 2: Theoretical HRMS Data for Dimethyl(propyl)sulfanium Cation

| Formula | Exact Mass (Da) |

| [C₅H₁₃S]⁺ | 105.0789 |

Fragmentation Pathway Analysis and Charge Remote Dissociation

Tandem mass spectrometry (MS/MS) experiments, where the ion of interest is isolated and fragmented through collision-induced dissociation (CID), provide valuable structural information. The fragmentation of sulfonium ions can proceed through various pathways. In the case of the dimethyl(propyl)sulfanium cation, fragmentation would likely involve the cleavage of the carbon-sulfur bonds.

Common fragmentation patterns for alkyl sulfonium salts include the loss of neutral alkyl groups. For instance, the dimethyl(propyl)sulfanium cation could lose a methyl radical to form a [C₄H₁₀S]⁺˙ ion or a propyl radical to form a [C₂H₆S]⁺˙ ion. Another potential fragmentation pathway is the elimination of a neutral alkene, such as propene, leading to the formation of a protonated dimethyl sulfide (B99878) ion.

Charge remote dissociation is a fragmentation mechanism that can occur in ions with a fixed charge site, where fragmentation happens at a position remote from the charge. capes.gov.br While more commonly observed in larger molecules, the principles can be considered for the propyl chain of the dimethyl(propyl)sulfanium cation. This could lead to the loss of neutral alkane fragments from the propyl group without direct involvement of the charged sulfur center in the initial bond cleavage.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, the structural features can be inferred from the well-established principles of sulfonium salt crystallography.

Elucidation of Pyramidal Geometry and Stereochemical Features at Sulfur

The sulfur atom in a sulfonium salt is trivalent and bears a positive charge, resulting in a pyramidal geometry around the sulfur atom. This geometry arises from the presence of three bonding pairs and one lone pair of electrons around the sulfur, similar to amines and phosphines. If the three alkyl substituents on the sulfur atom are different, the sulfur atom becomes a stereocenter, and the sulfonium salt can exist as a pair of enantiomers. In the case of this compound, since two of the substituents are identical (methyl groups), the cation is achiral.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The bond lengths and angles within the dimethyl(propyl)sulfanium cation are expected to conform to typical values for alkyl sulfonium salts. The carbon-sulfur bond lengths are generally in the range of 1.78-1.82 Å. The C-S-C bond angles are expected to be slightly smaller than the ideal tetrahedral angle of 109.5° due to the lone pair-bonding pair repulsion, typically falling in the range of 100-104°. The dihedral angles would define the conformation of the propyl group relative to the dimethylsulfonio group.

Table 3: Typical Bond Parameters for Alkyl Sulfonium Cations

| Parameter | Typical Value |

| C-S Bond Length | 1.78 - 1.82 Å |

| C-S-C Bond Angle | 100 - 104° |

Note: These are generalized values based on related structures and may not represent the exact parameters for this compound.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of frequency. The resulting spectrum reveals the presence of specific functional groups, which vibrate at characteristic frequencies. For the dimethyl(propyl)sulfanium cation, the FTIR spectrum is dominated by absorptions arising from the vibrations of its alkyl groups (C-H bonds) and the carbon-sulfur bonds.

The primary vibrational modes identifiable in the FTIR spectrum of the dimethyl(propyl)sulfanium cation include:

C-H Stretching Vibrations: The methyl (CH₃) and methylene (B1212753) (CH₂) groups of the propyl chain exhibit symmetric and asymmetric stretching vibrations in the region of 2800-3000 cm⁻¹. These are typically strong absorptions.

C-H Bending Vibrations: The bending vibrations of the methyl and methylene groups, including scissoring, wagging, twisting, and rocking modes, appear in the fingerprint region of the spectrum, roughly between 1350 and 1470 cm⁻¹.

C-S Stretching Vibrations: The stretching vibrations of the carbon-sulfur bonds are a key feature of sulfonium salts. These vibrations are expected to occur in the 600-800 cm⁻¹ range. The exact position can be influenced by the nature of the alkyl groups attached to the sulfur atom.

While direct experimental FTIR data for this compound is not widely available in the literature, data for the analogous trimethylsulfonium iodide provides a useful reference. In trimethylsulfonium iodide, the C-S symmetric and asymmetric stretching vibrations are observed around 640 cm⁻¹ and 740 cm⁻¹, respectively. It is anticipated that the substitution of a methyl group with a propyl group in the dimethyl(propyl)sulfanium cation would lead to slight shifts in these frequencies and the appearance of additional bands associated with the propyl group's vibrations.

Table 1: Predicted FTIR Spectral Data for Dimethyl(propyl)sulfanium Cation

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950 - 3000 | Asymmetric C-H Stretch | CH₃ |

| 2850 - 2925 | Asymmetric C-H Stretch | CH₂ |

| 2870 - 2950 | Symmetric C-H Stretch | CH₃ |

| 2820 - 2870 | Symmetric C-H Stretch | CH₂ |

| 1450 - 1470 | C-H Bending (Scissoring) | CH₂ |

| 1370 - 1390 | C-H Bending (Symmetric) | CH₃ |

| 720 - 780 | C-S Asymmetric Stretch | C-S⁺ |

| 630 - 670 | C-S Symmetric Stretch | C-S⁺ |

Note: The data in this table is based on theoretical predictions and data from analogous sulfonium salts. Actual experimental values may vary.

Key vibrational modes observed in the Raman spectrum of the dimethyl(propyl)sulfanium cation would include:

C-S Stretching Vibrations: The symmetric C-S stretching vibration is typically a strong and sharp band in the Raman spectrum of sulfonium salts, making it a useful diagnostic peak. The asymmetric stretch is also Raman active but may be weaker.

C-H Stretching and Bending Vibrations: Similar to FTIR, the C-H stretching and bending vibrations of the methyl and propyl groups are also observed in the Raman spectrum.

Skeletal Vibrations: The bending and torsional vibrations of the C-S-C skeleton occur at lower frequencies and can provide information about the conformation of the cation.

Computational studies using Density Functional Theory (DFT) are often employed to predict the vibrational frequencies and Raman intensities of molecules. These theoretical calculations can aid in the assignment of experimental Raman bands and provide a more detailed understanding of the molecular vibrations. For instance, DFT calculations on similar sulfonium salts have shown that the symmetric C-S stretching mode is one of the most intense bands in the Raman spectrum.

Table 2: Predicted Raman Spectral Data for Dimethyl(propyl)sulfanium Cation

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 2985 | C-H Asymmetric Stretch | CH₃ | Medium |

| 2935 | C-H Symmetric Stretch | CH₃ | Strong |

| 2915 | C-H Asymmetric Stretch | CH₂ | Medium |

| 2875 | C-H Symmetric Stretch | CH₂ | Strong |

| 1460 | C-H Bending | CH₂/CH₃ | Medium |

| 750 | C-S Asymmetric Stretch | C-S⁺ | Weak |

| 650 | C-S Symmetric Stretch | C-S⁺ | Very Strong |

Note: The data in this table is based on theoretical predictions and data from analogous sulfonium salts. Actual experimental values and intensities may vary.

Computational and Theoretical Investigations of Dimethyl Propyl Sulfanium Systems

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic and structural properties of chemical systems due to its balance of accuracy and computational cost. riken.jp For a molecule like dimethyl(propyl)sulfanium iodide, DFT calculations would provide a fundamental understanding of its behavior at the atomic level.

The electronic structure of a molecule governs its reactivity. A key aspect of this is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of a molecule.

In a related study on decyl(dimethyl)sulfonium iodide, DFT calculations revealed that the HOMO was predominantly located on the iodide anion. nih.gov This suggests that the iodide ion is the primary site of electron donation. The LUMO, in contrast, would be expected to be distributed over the sulfonium (B1226848) cation, particularly the sulfur atom and adjacent carbons. For this compound, a similar distribution would be anticipated, with the propyl and methyl groups influencing the precise energy levels and spatial distribution of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | (Value) |

| LUMO | (Value) |

| HOMO-LUMO Gap | (Value) |

Note: This table is illustrative and requires specific computational data for this compound.

Understanding the distribution of electron density within a molecule is crucial for predicting its interactions. DFT calculations can provide atomic charges, indicating the partial positive or negative character of each atom. For this compound, the sulfur atom is expected to bear a significant positive charge, while the iodide anion carries a negative charge.

Wiberg bond orders, another output of computational analysis, offer a measure of the covalent character and strength of a chemical bond. These values would be instrumental in comparing the S-C bonds of the methyl and propyl groups and understanding the nature of the C-C bonds within the propyl chain.

Table 2: Hypothetical Calculated Atomic Charges and Wiberg Bond Orders for Dimethyl(propyl)sulfanium Cation

| Atom/Bond | Atomic Charge (e) | Wiberg Bond Order |

| S | (Value) | - |

| C (propyl-CH2) | (Value) | (Value) (S-C) |

| C (methyl) | (Value) | (Value) (S-C) |

| H (representative) | (Value) | - |

Note: This table is illustrative and requires specific computational data for this compound.

The three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations (conformers) are fundamental to its properties. Computational methods can predict the most stable molecular geometry and map the conformational landscape. For the dimethyl(propyl)sulfanium cation, rotation around the S-C and C-C single bonds of the propyl group will lead to various conformers. Conformational analysis helps identify the lowest energy (most stable) conformer and the energy barriers between different conformations. nih.govrsc.org Such studies are crucial for understanding how the molecule behaves in different environments.

Sulfonium salts with three different substituents on the sulfur atom are chiral and can, in principle, be resolved into enantiomers. However, these enantiomers can interconvert through a process called pyramidal inversion, where the sulfur atom and its substituents move through a planar transition state. wikipedia.orgnih.gov The energy barrier to this inversion determines the configurational stability of the chiral center. researchgate.net

For sulfonium salts, these barriers are generally high enough to allow for optical stability at room temperature. wikipedia.org DFT calculations are a reliable method for determining the energy of the pyramidal ground state and the planar transition state, thus providing the inversion barrier. nih.govrsc.org Factors such as the nature of the substituents on the sulfur atom can influence the height of this barrier.

Mechanistic Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, key transformations could include nucleophilic substitution reactions where the iodide ion or another nucleophile attacks one of the carbon atoms adjacent to the sulfur, leading to the displacement of dimethyl sulfide (B99878). Computational modeling can map the potential energy surface for such reactions, identifying the transition state structure and its associated energy, which corresponds to the activation energy of the reaction. These studies provide a detailed picture of the reaction kinetics and thermodynamics that would be difficult to obtain through experimental means alone.

Theoretical Accounts of Catalytic Behavior and Selectivity

Computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the catalytic capabilities of sulfonium salts. While specific research on this compound is limited, extensive theoretical work on analogous trialkylsulfonium and other sulfonium salts allows for a comprehensive understanding of their catalytic behavior. The catalytic activity of these salts is often attributed to their ability to act as noncovalent organocatalysts or to participate in photoredox catalytic cycles. nih.gov

DFT calculations have been instrumental in elucidating the mechanisms of reactions catalyzed by sulfonium salts. mdpi.com For instance, in reactions such as the Groebke–Blackburn–Bienaymé multicomponent reaction, sulfonium salts have been shown to exhibit significant catalytic activity. rsc.org Theoretical models suggest that the catalytic effect arises from the ligation of reaction substrates to the σ-holes on the sulfur atom of the sulfonium cation. This interaction activates the substrate for subsequent chemical transformations.

Furthermore, theoretical studies have explored the reactivity of S-(alkyl) sulfonium salts as alkylating agents. The mechanism of these reactions is believed to be dependent on the nature of the nucleophile. Soft nucleophiles are proposed to react via a traditional SN2 pathway, while harder nucleophiles may proceed through the formation of a sulfurane intermediate followed by ligand coupling. nih.gov

The selectivity of sulfonium salt-catalyzed reactions is also a subject of theoretical investigation. For example, in reactions involving chiral sulfonium salts, strong matched and mismatched effects have been observed, indicating that the catalyst's stereochemistry can significantly influence the stereochemical outcome of the reaction.

A comparative theoretical study on the catalytic activity of pnictonium, chalconium, and halonium salts indicated that for cationic aromatic onium salts, the electrostatic potential on the heteroatom's σ-holes increases from pnictogen- to halogen-containing species. rsc.org This suggests that the Lewis acidity of the onium salt plays a crucial role in its catalytic efficacy. While telluronium(IV) and iodonium(III) salts are predicted to be highly active noncovalent organocatalysts, the catalytic potential of sulfonium(IV) salts is also significant. rsc.org

Table 1: Theoretical Comparison of Catalytic Activity in Onium Salts This table is a representation of trends discussed in theoretical literature and not based on direct experimental values for this compound.

| Onium Salt Type | Relative Predicted Catalytic Activity | Key Theoretical Factor |

|---|---|---|

| Phosphonium(V) / Arsenonium(V) | Low | Weaker σ-hole potential |

| Sulfonium(IV) | Moderate to High | Effective σ-hole for substrate ligation |

| Stibonium(V) / Telluronium(IV) | High | Stronger σ-hole potential |

| Iodonium(III) | Very High | Highest σ-hole potential |

Solvent Effects and Their Influence on Reaction Energetics

The energetics of reactions involving sulfonium salts, such as this compound, are profoundly influenced by the solvent environment. Computational studies have provided a detailed understanding of these solvent effects, particularly for fundamental processes like bimolecular nucleophilic substitution (SN2) reactions.

Theoretical analyses, including multiscale reaction density functional theory (RxDFT), have been employed to investigate the free energy profiles of SN2 reactions in solution. rsc.org These studies reveal that the reaction rate can be highly sensitive to the solvent. For instance, the barrier for the SN2 identity reaction (Cl⁻ + CH₃Cl) is significantly increased when moving from the gas phase to a polar solvent like water, leading to a reduction in the rate constant by several orders of magnitude. chemrxiv.org This is a direct consequence of the differential solvation of the reactants and the transition state.

In the context of reactions involving this compound, where the sulfonium ion is a reactant, the polarity of the solvent plays a critical role. For an SN2 reaction where a nucleophile attacks the propyl group, leading to the displacement of dimethyl sulfide, an increase in solvent polarity is generally predicted to decrease the reaction rate. researchgate.net This is because the charge is more dispersed in the transition state compared to the localized positive charge on the reactant sulfonium ion. A more polar solvent will better solvate the reactant ion, thus increasing the activation energy barrier for the reaction.

The Koppel–Palm multi-parameter approach has been used to analyze medium effects on the formation of sulfonium salts, indicating that the polarization and electrophilicity of the solvent are key factors governing the reaction rates.

Table 2: Predicted Influence of Solvent Polarity on SN2 Reaction Energetics of a Trialkylsulfonium Salt This table illustrates general principles derived from theoretical studies on SN2 reactions of sulfonium salts and does not represent specific experimental data for this compound.

| Solvent Type | Relative Polarity | Predicted Effect on Activation Energy (Ea) | Predicted Effect on Reaction Rate |

|---|---|---|---|

| Nonpolar Aprotic (e.g., Hexane) | Low | Lower | Faster |

| Polar Aprotic (e.g., Acetonitrile (B52724), DMSO) | High | Higher | Slower |

| Polar Protic (e.g., Ethanol, Water) | Very High | Highest | Slowest |

Molecular Dynamics Simulations

Investigation of Dynamic Behavior in Condensed Phases

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of ions and molecules in condensed phases. For this compound, MD simulations can provide atomic-level insights into its structure, motion, and interactions in a solvent. While specific MD studies on this particular compound are not prevalent in the literature, simulations of related systems, such as other alkylsulfonium salts and iodide ions in various solvents, provide a solid foundation for understanding its behavior.

MD simulations of silver iodide have been used to study its static and dynamic properties, reporting on inter-ionic distances and diffusion coefficients. nih.gov Similarly, simulations of iodide ions in aqueous solutions have elucidated the dynamics of the charge-transfer-to-solvent process, detailing the evolution of the excited electron and the surrounding solvent structure. nih.gov

For a system containing this compound, MD simulations would likely focus on the radial distribution functions between the sulfonium cation, the iodide anion, and the solvent molecules. These would reveal the structure of the solvation shells around the ions. The mean square displacement of the ions over time would yield their diffusion coefficients, providing a measure of their mobility in the condensed phase.

Simulation of Interactions with Solvents and Other Molecules

MD simulations are particularly well-suited for exploring the detailed interactions between this compound and its environment. These simulations can quantify the strength and nature of interactions with various solvent molecules, which is crucial for understanding the solvent effects discussed in section 4.2.3.

For instance, in an aqueous solution, MD simulations would reveal the orientation of water molecules around the dimethyl(propyl)sulfanium cation, with the oxygen atoms likely pointing towards the positively charged sulfur center and the propyl and methyl groups. The simulations would also detail the hydration of the iodide anion.

The interaction of the sulfonium salt with other molecules, such as reactants in a catalytic process, can also be simulated. By calculating the potential of mean force, it is possible to determine the free energy profile for the association of a substrate with the sulfonium catalyst, providing a deeper understanding of the catalytic mechanism at a dynamic level.

Reactivity and Reaction Mechanisms Involving Dimethyl Propyl Sulfanium Iodide

Formation and Reactivity of Sulfonium (B1226848) Ylides

Sulfonium ylides are neutral, zwitterionic molecules where a carbanion is adjacent to a positively charged sulfur atom. These species are highly reactive intermediates in a variety of synthetic transformations.

Generation of Dimethyl(propyl)sulfonium Ylides via α-Deprotonation

The formation of a sulfonium ylide from dimethyl(propyl)sulfanium iodide is typically achieved through deprotonation at a carbon atom alpha to the positively charged sulfur. mdpi.combaranlab.org This process requires a strong base to abstract a proton from either the methyl or the propyl group. organic-chemistry.orglibretexts.org Commonly used bases include sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS). mdpi.com The choice of base and solvent is critical and depends on the desired ylide and its subsequent reaction. For instance, the use of dimsyl sodium, generated from the reaction of sodium hydride with dimethyl sulfoxide (B87167) (DMSO), is a common strategy for generating ylides in a DMSO solution. libretexts.org

Deprotonation can occur at either the methyl or the propyl group, leading to two possible ylide isomers. The regioselectivity of this deprotonation can be influenced by steric factors and the reaction conditions.

Influence of Substituents on Ylide Stability and Electron Delocalization

The stability of a sulfonium ylide is significantly influenced by the nature of the substituents attached to the carbanionic carbon. Electron-withdrawing groups can delocalize the negative charge, thus stabilizing the ylide. Conversely, the methyl and propyl groups in this compound are electron-donating. This leads to the formation of unstabilized ylides, which are generally more reactive and less stable than their stabilized counterparts.

The stabilization of the carbanion adjacent to the sulfonium center is attributed to p-d orbital interactions, where the lone pair of the carbanion can be delocalized into the vacant d-orbitals of the sulfur atom. libretexts.org

Sulfonium Ylides as Synthetic Equivalents of Carbenes

Sulfonium ylides can serve as synthetic equivalents of carbenes, which are highly reactive species with a neutral divalent carbon atom. This is particularly evident in reactions such as cyclopropanations. In the Corey-Chaykovsky reaction, for instance, sulfur ylides react with α,β-unsaturated ketones (enones) to produce cyclopropanes via a 1,4-addition followed by ring closure. organic-chemistry.org This reactivity allows for the transfer of a methylene (B1212753) or a substituted alkylidene group to an alkene, effectively acting as a carbene insertion into a double bond.

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfonium group is an excellent leaving group, making this compound susceptible to nucleophilic substitution reactions. These reactions can occur at the carbon atoms attached to the sulfur, leading to the displacement of dimethyl sulfide (B99878).

Pathways of Nucleophilic Attack and Displacement of Sulfide Leaving Groups

Nucleophilic attack typically occurs via an S_N2 mechanism at one of the alkyl groups (methyl or propyl) attached to the sulfur atom. The least sterically hindered methyl group is often the preferred site of attack. The positively charged sulfur facilitates the departure of dimethyl sulfide, a stable and neutral molecule, which is a very good leaving group. thieme-connect.com This reactivity is analogous to the role of S-adenosylmethionine (SAM) in biological systems as an electrophilic methylation agent. thieme-connect.com

These reactions can be used to transfer a methyl or propyl group to a variety of nucleophiles.

Retention and Inversion of Configuration in Stereospecific Transformations

The stereochemical outcome of nucleophilic substitution reactions involving sulfonium salts is a critical aspect of their chemistry.

At the Carbon Center: When a nucleophile attacks one of the α-carbons (methyl or propyl) in an S_N2 fashion, the reaction proceeds with a complete inversion of configuration at that carbon center, assuming it is a stereocenter.

At the Sulfur Center: While this compound itself is not chiral at the sulfur atom, related chiral sulfonium salts have been extensively studied. Nucleophilic substitution directly at a chiral sulfur center can proceed with either retention or inversion of configuration. The stereochemical outcome is dependent on the nature of the nucleophile and the reaction conditions. These reactions often proceed through a trigonal bipyramidal intermediate.

The ability to control the stereochemistry in these reactions is of significant importance in asymmetric synthesis, allowing for the creation of specific stereoisomers of a target molecule. For example, chiral sulfonium salts have been employed in the asymmetric epoxidation of carbonyl compounds, yielding products with high enantioselectivity. mdpi.com

Rearrangement Reactions

Rearrangement reactions of sulfonium salts are powerful tools in organic synthesis for the formation of new carbon-carbon bonds. These reactions typically proceed through the formation of a sulfonium ylide intermediate.

The Stevens rearrangement is a classic organic reaction that converts quaternary ammonium (B1175870) and sulfonium salts into the corresponding amines or sulfides through a nih.govwikipedia.org-rearrangement in the presence of a strong base. wikipedia.orgnumberanalytics.com The key step in the mechanism is the formation of an ylide intermediate by deprotonation of a carbon atom adjacent to the sulfonium center. wikipedia.org For this compound, this would involve the removal of a proton from either a methyl or the methylene group of the propyl substituent.

The reaction mechanism of the Stevens rearrangement has been a subject of considerable debate. wikipedia.org It is generally accepted that the reaction proceeds through the homolytic cleavage of the S-C bond of the ylide to form a diradical pair within a solvent cage, which then recombines to form the rearranged product. wikipedia.org This mechanism accounts for the observed retention of configuration at the migrating center. An alternative, though less likely for simple alkyl groups, is the formation of a cation-anion pair. wikipedia.org

A significant factor for the Stevens rearrangement to occur is the presence of an electron-withdrawing group (EWG) on the carbon from which the proton is abstracted. wikipedia.orgchemistry-reaction.com This EWG stabilizes the negative charge of the ylide, facilitating its formation. In the case of this compound, the alkyl groups (methyl and propyl) are not strong electron-withdrawing groups, making the formation of the corresponding ylide more challenging compared to sulfonium salts bearing, for example, a benzyl (B1604629) or an acylmethyl group. chemistry-reaction.comnumberanalytics.com Consequently, the Stevens rearrangement of this compound would be expected to require very strong bases and potentially elevated temperatures.

Table 1: Factors Influencing the Stevens Rearrangement of Sulfonium Salts

| Factor | Influence on Reactivity | Relevance to this compound |

| Base Strength | A strong base is required to deprotonate the carbon adjacent to the sulfonium center to form the ylide. | A very strong base would be necessary due to the low acidity of the methyl and propyl protons. |

| Electron-Withdrawing Groups | Stabilize the ylide intermediate, facilitating its formation and the subsequent rearrangement. wikipedia.orgchemistry-reaction.com | The absence of strong EWGs makes the reaction less favorable compared to activated sulfonium salts. |

| Migrating Group Aptitude | The nature of the group that migrates influences the reaction rate. | Methyl and propyl groups are potential migrating groups. |

| Solvent | A solvent cage effect is invoked to explain the retention of stereochemistry. wikipedia.org | The choice of solvent can influence the stability and reactivity of the intermediates. |

Sigmatropic rearrangements are another important class of reactions that can involve sulfonium intermediates, most notably the wikipedia.orgnih.gov-sigmatropic rearrangement. These rearrangements, like the Stevens rearrangement, typically proceed through a sulfonium ylide. The wikipedia.orgnih.gov-sigmatropic rearrangement is a concerted pericyclic reaction and is often in competition with the nih.govwikipedia.org-Stevens rearrangement. acs.org

For a simple trialkylsulfonium salt like this compound, the formation of an ylide is the first and often rate-limiting step. Once formed, the ylide can potentially undergo a wikipedia.orgnih.gov-sigmatropic rearrangement if an appropriate unsaturated group is present on the sulfur atom. However, with only saturated alkyl groups (methyl and propyl), the classic wikipedia.orgnih.gov-sigmatropic rearrangement involving the migration of an allylic or propargylic group is not possible.

It is important to note that the formation of non-stabilized sulfonium ylides from simple trialkylsulfonium salts requires strong bases and careful control of reaction conditions to avoid side reactions. researchgate.net The reactivity of such ylides is high, and they can participate in various reactions beyond rearrangements.

Radical Reactions and Photoredox Catalysis

The generation of carbon-centered radicals from sulfonium salts has emerged as a valuable strategy in organic synthesis, often facilitated by photoredox catalysis.

Trialkylsulfonium salts can undergo C-S bond cleavage under photolytic conditions to generate carbon-centered radicals. This process can be initiated by direct photoexcitation or, more commonly, through photoredox catalysis. rsc.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can reduce the sulfonium salt, leading to the cleavage of a C-S bond and the formation of a carbon radical and a dialkyl sulfide. nih.gov

For this compound, this process could theoretically lead to the formation of a methyl radical and methyl propyl sulfide, or a propyl radical and dimethyl sulfide. The selectivity of the C-S bond cleavage would depend on the relative stability of the resulting radicals. The application of this methodology to simple, non-activated trialkylsulfonium salts is less explored in the literature compared to their aryl- or benzyl-substituted counterparts, which are more readily reduced. nih.govnih.gov

The formation of electron donor-acceptor (EDA) complexes between a sulfonium salt (acceptor) and an electron-rich molecule (donor) can facilitate single-electron transfer (SET) upon photoirradiation, leading to the generation of radicals. nih.govnih.gov This approach has been extensively developed for aryl sulfonium salts, where the aromatic ring plays a crucial role in the EDA complex formation. researchgate.netresearchgate.net

For aliphatic sulfonium salts like this compound, the ability to act as an effective acceptor in an EDA complex is less pronounced due to the absence of the extended π-system found in aryl sulfonium salts. nih.gov However, the positively charged sulfur atom does impart some electron-accepting character to the molecule. The iodide anion, being a good electron donor, could potentially form an intramolecular EDA complex with the sulfonium cation, which might undergo photoinduced reactions. While the formation of EDA complexes with external donors is a possibility, it is expected to be less efficient than with aryl sulfonium salts.

Oxidation and Decomposition Pathways

The stability and decomposition of sulfonium salts are influenced by factors such as temperature, the nature of the counter-ion, and the presence of oxidizing or reducing agents.

The oxidation of sulfides is a common method for preparing sulfoxides and sulfones. The oxidation of sulfonium salts is less common but can occur. Strong oxidizing agents could potentially oxidize the sulfur atom to a higher oxidation state or lead to the cleavage of the C-S bonds. The iodide anion is susceptible to oxidation to iodine (I2) or other iodine species. researchgate.net For instance, hypervalent iodine reagents are known to be powerful oxidants. mdpi.comnih.gov

The thermal decomposition of sulfonium salts can proceed through various pathways. For simple trialkylsulfonium iodides, a common decomposition pathway is nucleophilic substitution (SN2) where the iodide anion attacks one of the alkyl groups, leading to the formation of an alkyl iodide and a dialkyl sulfide. For this compound, this would result in the formation of methyl iodide and methyl propyl sulfide, or propyl iodide and dimethyl sulfide. The relative rates of these two substitution reactions would depend on the steric hindrance around the respective carbon atoms, with attack at the less hindered methyl group generally being favored. Some ionic liquids based on sulfonium salts have been studied for their thermal stability, but the decomposition mechanisms can be complex and dependent on the specific structure of the cation and anion. nih.govrsc.org The decomposition temperature for a related compound, dimethyl(phenethyl)sulfonium iodide, is reported to be around 130 °C. tcichemicals.com

Table 2: Potential Decomposition Products of this compound

| Decomposition Pathway | Reactants | Products |

| Thermal (SN2) | This compound | Methyl iodide + Methyl propyl sulfide |

| Propyl iodide + Dimethyl sulfide |

Mechanistic Studies of Hydroperoxide Decomposition by Sulfonium Compounds

Two primary mechanisms are considered to operate concurrently:

Direct reaction of the sulfonium cation with hydroperoxide: The sulfur atom in the sulfonium salt is electrophilic and can be attacked by nucleophiles. In the presence of a hydroperoxide (ROOH), such as hydrogen peroxide (H₂O₂), the reaction likely proceeds via a nucleophilic attack by the hydroperoxide on the sulfur atom. This mechanism is analogous to the oxidation of dialkyl sulfides to sulfoxides. nih.govnih.gov The reaction is believed to proceed through a transition state where the O-O bond of the hydroperoxide breaks as the new S-O bond forms. Computational studies on the oxidation of dimethyl sulfide (DMS) by hydrogen peroxide estimate an activation energy barrier of approximately 12.7 kcal/mol for this type of transformation. nih.gov The initial attack leads to the formation of an unstable intermediate which then eliminates a water molecule to yield a sulfoxonium-like species.

Iodide-catalyzed decomposition of hydroperoxide: The iodide anion (I⁻) is a well-known catalyst for the decomposition of hydrogen peroxide and other hydroperoxides. youtube.comyoutube.comyoutube.com This reaction pathway often dominates and proceeds in a two-step cycle in acidic conditions. youtube.com

Step 1 (Slow): The iodide ion is oxidized by hydrogen peroxide to form hypoiodous acid (HOI). This step is typically the rate-determining step. H₂O₂ + I⁻ → HOI + OH⁻

Step 2 (Fast): A second molecule of hydrogen peroxide reduces the hypoiodous acid back to the iodide ion, producing water and oxygen. H₂O₂ + HOI → H₂O + O₂ + I⁻

The table below summarizes the proposed mechanistic pathways for hydroperoxide decomposition in the presence of this compound.

| Mechanism | Reactants | Key Intermediates/Transition States | Products | Notes |

|---|---|---|---|---|

| Direct Sulfonium Reaction | [(CH₃)₂(C₃H₇)S]⁺ + H₂O₂ | Sulfurane-like transition state | [(CH₃)₂(C₃H₇)SO]²⁺ (Sulfoxonium ion) + H₂O | Analogous to sulfide oxidation. The sulfur atom acts as an electrophile. nih.gov |

| Iodide-Catalyzed Decomposition | H₂O₂ + I⁻ | Hypoiodous acid (HOI) | H₂O + O₂ | A well-established catalytic cycle where the iodide ion is regenerated. youtube.comyoutube.com |

Thermal Stability and Degradation Mechanisms of Sulfonium Iodides

The thermal stability of sulfonium salts is dictated by the nature of the alkyl substituents and the nucleophilicity of the counter-anion. For trialkylsulfonium iodides like this compound, the primary mechanism of thermal decomposition is nucleophilic substitution (S_N2). acs.orgnih.gov

In this process, the iodide anion acts as a nucleophile and attacks one of the carbon atoms of the alkyl groups attached to the sulfur. The dialkyl sulfide serves as the leaving group. For this compound, there are two possible S_N2 reaction pathways:

Attack on a methyl group: The iodide ion attacks one of the methyl groups, which are sterically less hindered. This is generally the favored pathway. The products are methyl iodide and methyl propyl sulfide. [(CH₃)₂(C₃H₇)S]⁺I⁻ → CH₃I + CH₃S(C₃H₇)

Attack on the propyl group: The iodide ion attacks the α-carbon of the propyl group. This pathway is sterically more demanding and thus generally slower. The products are 1-iodopropane (B42940) and dimethyl sulfide. [(CH₃)₂(C₃H₇)S]⁺I⁻ → C₃H₇I + (CH₃)₂S

The decomposition of neutral sulfonium salts in solution has been studied for analogous compounds like trimethylsulfonium (B1222738) iodide. acs.org The stability and decomposition products are highly dependent on the solvent and temperature.

The table below shows the thermal decomposition onset temperatures for several analogous sulfonium salts.

| Sulfonium Salt (Analogue) | Decomposition Onset Temperature (T_onset) | Reference |

|---|---|---|

| Phenyldialkylsulfonium Salt 1 (PDAS-1) | 62 °C | rsc.org |

| Phenyldialkylsulfonium Salt 2 (PDAS-2) | 138 °C | rsc.org |

| Phenyldialkylsulfonium Salt 3 (PDAS-3) | 164 °C | rsc.org |

Another potential, though less common, degradation pathway for some sulfonium salts is the Hofmann elimination reaction. This requires the presence of a β-hydrogen on one of the alkyl groups and a strong base. For this compound, this would involve the abstraction of a proton from the propyl group, leading to the formation of propene, dimethyl sulfide, and hydriodic acid. However, given that iodide is a weak base, the S_N2 pathway is the dominant thermal degradation mechanism.

Applications of Dimethyl Propyl Sulfanium Iodide in Advanced Organic Synthesis

C1 Synthon Applications via Sulfonium (B1226848) Ylides

Upon treatment with a strong base, dimethyl(propyl)sulfanium iodide can be deprotonated to form a sulfur ylide. Deprotonation of one of the methyl groups generates methyl(propyl)sulfonium methylide, a C1 synthon that is a key intermediate in reactions like the Johnson-Corey-Chaykovsky reaction. adichemistry.comwikipedia.org The presence of the propyl group, an electron-donating alkyl group, tends to destabilize the ylide compared to ylides bearing electron-withdrawing substituents. adichemistry.com This results in a highly reactive or "unstabilized" ylide, which influences its chemical behavior, particularly its chemoselectivity in reactions with α,β-unsaturated carbonyl compounds. adichemistry.compku.edu.cn

One of the most prominent applications of sulfur ylides generated from sulfonium salts is the synthesis of epoxides from aldehydes and ketones, a transformation known as the Johnson-Corey-Chaykovsky reaction. wikipedia.orgorganic-chemistry.org The ylide derived from this compound is expected to react readily with a wide range of carbonyl compounds.

The mechanism involves the initial nucleophilic addition of the ylide's carbanion to the electrophilic carbonyl carbon, forming a betaine (B1666868) intermediate. This is followed by an intramolecular SN2-type cyclization, where the oxygen anion displaces the neutral dialkyl sulfide (B99878) leaving group (methyl propyl sulfide) to form the three-membered oxirane ring. wikipedia.orglibretexts.org Unlike the Wittig reaction, which uses phosphorus ylides to form alkenes, the excellent leaving group ability of the sulfide moiety favors the irreversible formation of the epoxide. wikipedia.orglibretexts.org

Reactions involving substituted sulfur ylides often exhibit high diastereoselectivity, typically favoring the formation of trans-epoxides, regardless of the initial stereochemistry of the reactants. wikipedia.org While specific data for the propyl-substituted ylide is not extensively documented, its reactivity is anticipated to parallel that of the well-studied dimethylsulfonium methylide.

| Carbonyl Substrate | Sulfonium Salt Precursor | Product | Typical Selectivity |

|---|---|---|---|

| Benzaldehyde | Trimethylsulfonium (B1222738) Iodide | 2-Phenyloxirane | High yield adichemistry.com |

| Cyclohexanone | Trimethylsulfonium Iodide | 1-Oxaspiro[2.5]octane | High yield nrochemistry.com |

| Carvone (an enone) | Trimethylsulfonium Iodide | Epoxide at the carbonyl (1,2-addition) | Chemoselective for epoxidation adichemistry.compku.edu.cn |

| Generic Aldehyde (R-CHO) | This compound (Expected) | 2-Substituted-oxirane | Expected high yield, trans-selective |

The reactivity of the ylide generated from this compound extends beyond carbonyl compounds to other electrophiles such as imines and activated alkenes.

Aziridination: In a reaction analogous to epoxidation, the sulfur ylide can add to the carbon-nitrogen double bond of an imine. The resulting intermediate undergoes intramolecular cyclization to furnish an aziridine, a valuable nitrogen-containing three-membered heterocycle, with the concurrent elimination of methyl propyl sulfide. wikipedia.orgmdpi.com This method provides a direct route to N-substituted aziridines.

Cyclopropanation: Sulfur ylides can react with electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds (enones), to yield cyclopropanes. organic-chemistry.org However, a critical aspect of this reaction is the chemoselectivity, which is dictated by the stability of the ylide. adichemistry.com

Unstabilized ylides , such as dimethylsulfonium methylide (and by extension, the ylide from this compound), are highly reactive. They typically undergo rapid, irreversible 1,2-addition to the carbonyl group of an enone, leading to an epoxide. adichemistry.compku.edu.cn

Stabilized ylides , like dimethyloxosulfonium methylide (Corey's ylide), are less reactive and add to enones via a reversible 1,4-conjugate addition, which is thermodynamically favored and ultimately leads to the formation of a cyclopropane (B1198618) ring. adichemistry.compku.edu.cn

Therefore, while cyclopropanation is a possible outcome, the ylide derived from this compound is expected to preferentially yield epoxides when reacting with enones.

The reactions described above are fundamental examples of the construction of new chemical bonds. The initial step in all Johnson-Corey-Chaykovsky type reactions is the formation of a new carbon-carbon bond between the ylide's nucleophilic carbon and the electrophilic center (e.g., a carbonyl, imine, or activated alkene). mdpi.com

The subsequent intramolecular ring-closing step forms a new carbon-heteroatom bond (C-O in epoxidation, C-N in aziridination) or a second C-C bond (in cyclopropanation). This two-bond-forming sequence from a single reagent highlights the efficiency of sulfonium ylides in rapidly building molecular complexity from simple precursors. The versatility in forming C-C, C-O, and C-N bonds makes these reagents powerful tools in synthetic organic chemistry.

Alkylation and Arylation Reagents

Beyond generating ylides, sulfonium salts like this compound can themselves serve as electrophilic reagents in substitution and cross-coupling reactions.

Sulfonium salts are potent alkylating agents due to the excellent leaving group ability of the neutral dialkyl sulfide. nih.govnih.gov this compound can, in principle, transfer either a methyl or a propyl group to a suitable nucleophile. This reactivity is harnessed in various C-C bond-forming reactions.

Recent studies have shown that sulfonium salts can participate in alkyl transposition reactions, where an alkyl group from the sulfur center is transferred to a nucleophilic site within the same or another molecule. nih.gov This approach can be used for the alkylation of a wide range of nucleophiles, including carboxylic acids, phenols, and other heteroatomic and carbon-based nucleophiles. The reaction of this compound with a nucleophile (Nu⁻) would lead to the formation of a new C(sp³)-C(sp²) or C(sp³)-C(sp³) bond, depending on the nature of the nucleophile.

| Nucleophile Type | Example Nucleophile | Alkylated Product Type | Bond Formed |

|---|---|---|---|

| Carboxylate (O-alkylation) | R-COO⁻ | Ester (R-COOR') | C(sp³)-O |

| Phenoxide (O-alkylation) | Ar-O⁻ | Alkyl Aryl Ether (Ar-OR') | C(sp³)-O |

| Enolate (C-alkylation) | Ketone Enolate | α-Alkylated Ketone | C(sp³)-C(sp³) |

| Organometallic (C-alkylation) | Grignard Reagent (R''MgX) | Alkane (R'-R'') | C(sp³)-C(sp³) |

Note: R' represents an alkyl group (methyl or propyl) transferred from the sulfonium salt.

While dimethyl(propyl)sulfonium iodide is an alkylsulfonium salt, the broader class of sulfonium salts, particularly arylsulfonium salts, have emerged as highly effective precursors for generating radicals in cross-coupling reactions. researchgate.net The general principle involves a single-electron transfer (SET) to the sulfonium salt, which induces the cleavage of a carbon-sulfur bond to release a radical intermediate. researchgate.netnih.gov

This process can be initiated photochemically, often using a photoredox catalyst, or through chemical reductants. acs.orgnih.gov

Radical Generation: An electron donor reduces the sulfonium salt.

C-S Bond Cleavage: The resulting radical intermediate fragments, cleaving a C-S bond to form a carbon-centered radical and a dialkyl sulfide.

Radical Trapping: The generated radical engages in subsequent bond-forming reactions, such as addition to an aromatic ring (for C-C bond formation) or reaction with a halogen source (for C-X bond formation).

Although the most common applications involve generating aryl radicals from arylsulfonium salts for biaryl synthesis, the generation of alkyl radicals from alkylsulfonium salts via a similar mechanism is also established. nih.govresearchgate.net Therefore, this compound could potentially serve as a source of methyl or propyl radicals for use in radical-mediated cross-coupling transformations, expanding its utility in the construction of C-C and C-X bonds.

Cyclization and Annulation Reactions

Sulfonium salts, in general, are valuable precursors for a range of cyclization and annulation reactions, facilitating the synthesis of diverse ring structures.

While specific examples detailing the use of this compound in the synthesis of variously sized ring compounds through intramolecular processes are not extensively documented in the provided search results, the broader class of sulfonium salts is well-established in this area. For instance, the formation of cyclopropanes can be achieved through the reaction of sulfur ylides, generated from sulfonium salts, with enones. organic-chemistry.org Additionally, cyclopropyl (B3062369) sulfides containing a dimethylsulfonium group can be transformed into other substituted cyclopropyl sulfides, overcoming the typical challenges of nucleophilic substitution on three-membered rings. researchgate.net The generation of cyclic sulfides through ring expansion of sulfonium salts has also been demonstrated, providing access to various sulfur-containing heterocycles. nih.gov

Table 1: Examples of Ring Synthesis Involving Sulfonium Salts

| Starting Material Class | Reagent/Method | Product Ring System | Ref. |

|---|---|---|---|

| Enones | Sulfur Ylides (from Sulfonium Salts) | Cyclopropanes | organic-chemistry.org |

| Cyclopropyl sulfides with dimethylsulfonium group | Nucleophiles | Substituted Cyclopropyl sulfides | researchgate.net |

| β-substituted Sulfonium Salts | Photocatalysis with H₂O | α-hydroxymethyl cyclic sulfides | nih.gov |

The oxidative dearomatization of indoles represents a powerful strategy for the synthesis of complex, three-dimensional indole-derived structures, which are prevalent in natural products and pharmaceuticals. nih.gov Sulfonium salts have emerged as effective reagents in this field. A metal-free oxidative dearomatization of 3-substituted indoles to 3-hydroxy-2-oxindoles has been developed using a sulfonium intermediate generated in situ. rsc.orgresearchgate.net This method offers a mild and sustainable alternative to traditional approaches that often require harsh oxidants. rsc.orgresearchgate.net